![molecular formula C22H30O6 B1237009 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid CAS No. 72657-07-9](/img/structure/B1237009.png)
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid is a synthetic analog of prostaglandins, which are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandins are derived enzymatically from fatty acids and have important roles in the regulation of inflammation, blood flow, the formation of blood clots, and the induction of labor.
准备方法
The synthesis of 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid involves several steps, including the use of biocatalytic retrosynthesis. A unified strategy for the synthesis of prostaglandins, including this compound, involves the use of dichloro-containing bicyclic ketone as a starting material. The process includes stereoselective oxidation and diastereoselective reduction under mild conditions . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Baeyer–Villiger monooxygenase for oxidation and ketoreductase for reduction . The major products formed from these reactions are typically other prostaglandin analogs with different functional groups, which can be used for further research and development.
科学研究应用
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid has several scientific research applications. It is used in the study of prostaglandin signaling pathways, which are involved in a wide range of biological processes, including inflammation, blood pressure regulation, and cell survival . In medicine, it is used to investigate the effects of prostaglandins on smooth muscle contraction and platelet aggregation . In industry, it is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid involves its interaction with prostanoid receptors, which are G-protein-coupled receptors. These receptors mediate the effects of prostaglandins by activating various signaling pathways within the cell . The compound exerts its effects by binding to these receptors, leading to changes in intracellular concentrations of cyclic AMP and calcium ions, which in turn regulate various cellular processes .
相似化合物的比较
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid is unique among prostaglandin analogs due to its stable epoxymethano structure, which makes it more resistant to metabolic degradation . Similar compounds include 9,11-methane-epoxy Prostaglandin F1α and other prostaglandin analogs that have been synthesized for research purposes . These compounds share similar biological activities but differ in their chemical stability and specific receptor interactions.
属性
CAS 编号 |
72657-07-9 |
|---|---|
分子式 |
C22H30O6 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
4-[(2R,4aR,5R,6R,7aS)-6-hydroxy-5-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-yl]butanoic acid |
InChI |
InChI=1S/C22H30O6/c23-15(14-27-16-5-2-1-3-6-16)9-11-18-19-12-10-17(7-4-8-22(25)26)28-21(19)13-20(18)24/h1-3,5-6,9,11,15,17-21,23-24H,4,7-8,10,12-14H2,(H,25,26)/b11-9+/t15-,17-,18-,19-,20-,21+/m1/s1 |
InChI 键 |
FTBNLUSUCXCIGD-OVCPVMRKSA-N |
SMILES |
C1CC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)OC1CCCC(=O)O |
手性 SMILES |
C1C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](COC3=CC=CC=C3)O)O)O[C@@H]1CCCC(=O)O |
规范 SMILES |
C1CC2C(CC(C2C=CC(COC3=CC=CC=C3)O)O)OC1CCCC(=O)O |
同义词 |
(5alpha)-5,9-epoxy-16-phenoxy PGF(1) 5 alpha, 9-epoxy-PGF1 5 alpha, 9-epoxy-prostaglandin F1 5,9-E-16-P-PGF1 5,9-epoxy-16-phenoxy-PGF1 5,9-epoxy-16-phenoxy-prostaglandin F1 5,9-epoxy-16-phenoxy-prostaglandin F1, (2S-(2alpha,4aalpha,5alpha(1E,3S*),6beta,7aalpha))-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


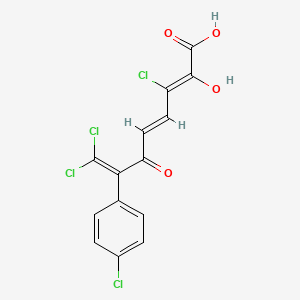
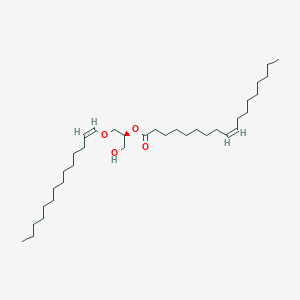


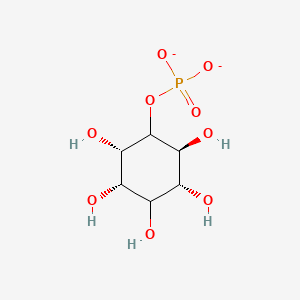
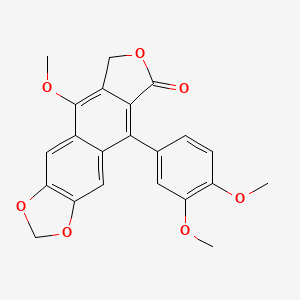
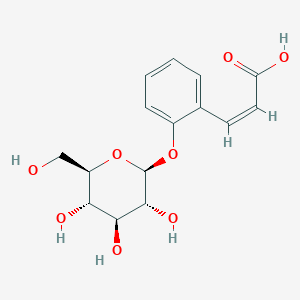
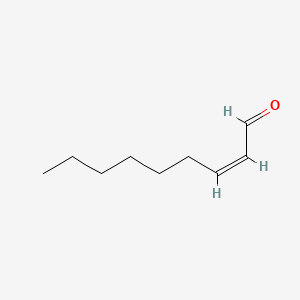
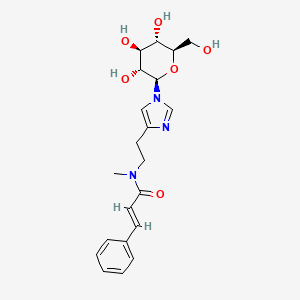

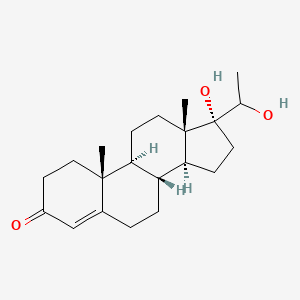

![[MoCl4Py2]](/img/structure/B1236948.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxypent-4-enimidothioate](/img/structure/B1236949.png)
